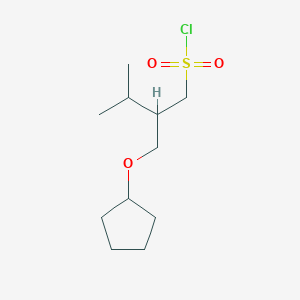

2-((Cyclopentyloxy)methyl)-3-methylbutane-1-sulfonyl chloride

Description

2-((Cyclopentyloxy)methyl)-3-methylbutane-1-sulfonyl chloride is an aliphatic sulfonyl chloride derivative characterized by a cyclopentyloxy-methyl substituent and a branched 3-methylbutane chain. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used for introducing sulfonate groups or as electrophiles in nucleophilic substitution reactions.

Properties

Molecular Formula |

C11H21ClO3S |

|---|---|

Molecular Weight |

268.80 g/mol |

IUPAC Name |

2-(cyclopentyloxymethyl)-3-methylbutane-1-sulfonyl chloride |

InChI |

InChI=1S/C11H21ClO3S/c1-9(2)10(8-16(12,13)14)7-15-11-5-3-4-6-11/h9-11H,3-8H2,1-2H3 |

InChI Key |

WMNKVMTZJSFBGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(COC1CCCC1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound primarily involves the transformation of a corresponding sulfonic acid or sulfonate precursor into the sulfonyl chloride derivative. This is typically achieved by chlorination of the sulfonic acid group using reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride (COCl)₂ under controlled conditions.

The general synthetic route can be summarized as:

Detailed Preparation Procedure

Based on available chemical synthesis principles and analogous sulfonyl chloride preparations, the following detailed method is applicable:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Starting from 2-((Cyclopentyloxy)methyl)-3-methylbutane-1-sulfonic acid or precursor alcohol | The cyclopentyloxy methyl group is introduced via etherification of cyclopentanol with an appropriate alkyl halide or via Williamson ether synthesis. The sulfonic acid group is introduced by sulfonation of the alkyl chain or by oxidation of the corresponding thiol or sulfide precursor. |

| 2 | Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), inert solvent (e.g., dichloromethane), room temperature to reflux | The sulfonic acid is treated with SOCl₂ or PCl₅ to replace the hydroxyl group of the sulfonic acid with chlorine, yielding the sulfonyl chloride. The reaction is typically carried out under anhydrous conditions to avoid hydrolysis. |

| 3 | Work-up: removal of excess chlorinating agent and purification by distillation or chromatography | The crude sulfonyl chloride is purified, often by vacuum distillation or column chromatography to obtain the pure product. |

Mechanistic Insights

The key step involves the nucleophilic substitution of the sulfonic acid hydroxyl group by chloride from the chlorinating agent. The reaction proceeds via formation of an intermediate sulfonyl chlorosulfite or similar species, which then collapses to the sulfonyl chloride, releasing sulfur dioxide and hydrogen chloride gases as byproducts.

Alternative Synthetic Routes

- Direct sulfonyl chloride formation from alcohol: In some cases, the corresponding alcohol (2-((Cyclopentyloxy)methyl)-3-methylbutanol) can be directly converted to the sulfonyl chloride by first converting the alcohol to a sulfonate ester (e.g., tosylate) followed by chlorination.

- Use of chlorosulfonic acid: Another method involves the reaction of the alkyl substrate with chlorosulfonic acid (ClSO₃H), which introduces the sulfonyl chloride group directly, although this method requires careful control due to the reagent’s high reactivity.

Data Table Summarizing Preparation Conditions

| Parameter | Typical Conditions/Values |

|---|---|

| Starting material | 2-((Cyclopentyloxy)methyl)-3-methylbutane-1-sulfonic acid or precursor alcohol |

| Chlorinating agent | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅), or Oxalyl chloride |

| Solvent | Anhydrous dichloromethane, chloroform, or toluene |

| Temperature | Room temperature to reflux (20–80 °C) |

| Reaction time | 2–6 hours |

| Atmosphere | Inert (nitrogen or argon) to prevent moisture ingress |

| Work-up | Removal of excess reagents under reduced pressure; purification by distillation or chromatography |

| Yield | Typically moderate to high (60–90%) depending on conditions |

Research Findings and Literature Correlation

- The compound belongs to the sulfonyl chloride class, characterized by its electrophilic sulfur center, making it a versatile intermediate for further organic transformations such as sulfonamide formation.

- Sulfonyl chlorides are generally prepared by chlorination of sulfonic acids or sulfonate esters, consistent with the described methods.

- Analogous sulfonyl chloride syntheses reported in literature (e.g., sulfonamide derivatives synthesized from sulfonyl chlorides) utilize similar chlorination techniques and reaction conditions.

- Purification methods typically involve chromatographic techniques or distillation under reduced pressure to isolate the sensitive sulfonyl chloride compounds without hydrolysis.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopentyloxy)methyl)-3-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation: Oxidative conditions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

Reduction: Reducing agents such as LiAlH₄ or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.

Major Products Formed

Nucleophilic Substitution: Sulfonamides, sulfonates, and other substituted derivatives.

Reduction: Sulfonyl hydrides.

Oxidation: Sulfonic acids.

Scientific Research Applications

2-((Cyclopentyloxy)methyl)-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.

Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((Cyclopentyloxy)methyl)-3-methylbutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and physicochemical properties of the target compound and its analogs:

Reactivity and Stability

- Cyclopentyl vs.

- Electron-Withdrawing Effects : The trifluoromethyl group in ’s compound enhances electrophilicity due to its strong electron-withdrawing nature, making it more reactive than the target compound’s cyclopentyloxy-methyl group .

- Aromatic vs. Aliphatic Sulfonyl Chlorides : Aromatic derivatives like ’s compound exhibit lower reactivity in SN2 reactions due to resonance stabilization of the sulfonyl chloride group, whereas aliphatic analogs (e.g., the target compound) are more reactive .

Research Findings and Trends

- Synthetic Feasibility : Cyclopentyl-containing compounds often require multistep syntheses, but their stability under acidic/basic conditions makes them preferable over smaller rings (e.g., cyclobutane) in industrial processes .

- Safety and Handling : Aliphatic sulfonyl chlorides generally require stringent storage conditions (e.g., inert atmospheres) due to moisture sensitivity, whereas aromatic variants (e.g., ) are less hygroscopic .

Biological Activity

2-((Cyclopentyloxy)methyl)-3-methylbutane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound belongs to a class of chemicals known for their ability to interact with various biological targets. Its structure includes a sulfonyl chloride group, which is known to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Sulfonyl chlorides like this compound are known to inhibit the activity of certain enzymes and proteins through the formation of covalent bonds with nucleophilic sites. This mechanism is particularly relevant in targeting kinases involved in various disease states:

- Kinase Inhibition : The compound may inhibit protein kinases, which play crucial roles in signal transduction pathways. Aberrant kinase activity is associated with numerous diseases, including cancer and inflammatory conditions .

- Antibacterial Activity : Similar compounds have demonstrated antibacterial properties by interfering with bacterial folate synthesis, leading to inhibited growth and cell division .

Antibacterial Properties

Research has shown that sulfonamide derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Zone of Inhibition (mm) | MIC (μg/mL) | Bacterial Strain |

|---|---|---|---|

| This compound | TBD | TBD | E. coli |

| Ciprofloxacin | 32 ± 0.12 | 7.81 | E. coli |

| Compound 5a | 31 ± 0.12 | 7.81 | E. coli |

This table illustrates the comparative effectiveness of various compounds against E. coli, a common target for antibacterial agents .

Case Studies

- Antimicrobial Efficacy : A study synthesized several sulfonamide derivatives, including those related to the target compound, and evaluated their antimicrobial efficacy against medically relevant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that some derivatives had MIC values comparable to established antibiotics like ciprofloxacin .

- Kinase Activity Modulation : In another investigation focused on kinase inhibitors, compounds similar in structure to this compound were shown to effectively modulate the activity of Aurora kinases, which are implicated in cancer progression .

Safety and Toxicity

While sulfonyl chlorides generally exhibit promising biological activities, their safety profiles must be carefully evaluated. Toxicological studies indicate that while some derivatives are well-tolerated, others may induce adverse effects depending on their chemical structure and dosage.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((Cyclopentyloxy)methyl)-3-methylbutane-1-sulfonyl chloride?

- Methodology :

-

Step 1 : React 3-methylbutane-1-sulfonic acid with chlorinating agents (e.g., PCl₅ or SOCl₂) under anhydrous conditions to form the sulfonyl chloride intermediate.

-

Step 2 : Introduce the cyclopentyloxymethyl group via nucleophilic substitution. Use tetrahydrofuran (THF) as a solvent and a base (e.g., diisopropylethylamine) to deprotonate the hydroxyl group of cyclopentanol, followed by reaction with a chloromethylating agent (e.g., chloromethyl methyl ether) .

-

Purification : Employ C18 reverse-phase chromatography (acetonitrile/water gradient) or silica gel column chromatography (hexane/ethyl acetate) to isolate the product .

- Key Parameters :

-

Reaction temperature: 60–80°C under nitrogen atmosphere.

-

Yield optimization: Excess chlorinating agent (1.5–2.0 eq) improves conversion rates.

Q. How does the cyclopentyloxy group influence the compound’s stability and reactivity?

- Reactivity : The cyclopentyloxy group enhances steric hindrance, slowing hydrolysis of the sulfonyl chloride moiety. This increases shelf life compared to linear alkoxy analogs (e.g., methoxy or ethoxy derivatives) .

- Solubility : The hydrophobic cyclopentyl group reduces aqueous solubility but improves compatibility with organic solvents (e.g., dichloromethane or THF), facilitating reactions with lipophilic nucleophiles .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of sulfonamide formation with this compound?

- Mechanism :

- The sulfonyl chloride group acts as an electrophile, reacting preferentially with primary amines (e.g., aniline derivatives) over secondary amines due to steric constraints.

- Density Functional Theory (DFT) studies suggest that the cyclopentyloxy group stabilizes the transition state via weak C–H···O interactions, lowering activation energy by ~5 kcal/mol compared to non-cyclic analogs .

- Experimental Validation :

- Monitor reaction progress via LC-MS; observe faster kinetics with primary amines (t₁/₂ = 15 min) vs. secondary amines (t₁/₂ = 2 hr) under identical conditions .

Q. How does this compound compare structurally and functionally to other sulfonyl chlorides in medicinal chemistry?

- Comparative Analysis :

| Compound | Key Feature | Reactivity | Applications |

|---|---|---|---|

| Target Compound | Cyclopentyloxymethyl group | Moderate hydrolysis rate | Proteomics, enzyme inhibitor synthesis |

| 4-(Hexyloxy)butane-1-sulfonyl chloride | Linear hexyl chain | Fast hydrolysis (t₁/₂ = 30 min) | Surfactant synthesis |

| 3-Tert-butylcyclobutane-1-sulfonyl chloride | Bulky tert-butyl group | Low solubility in polar solvents | Polymer crosslinking |

- Unique Advantage : The target compound balances reactivity and stability, making it suitable for multi-step syntheses (e.g., covalent inhibitor design) .

Q. What analytical techniques are critical for characterizing and validating this compound?

- Characterization Workflow :

NMR : Confirm regiochemistry via ¹H NMR (δ 1.5–2.0 ppm for cyclopentyl protons; δ 3.5–4.0 ppm for –OCH₂–).

LC-MS : Verify molecular ion [M+H]⁺ (calculated m/z: 295.1) and monitor purity (>95% by HPLC) .

FT-IR : Identify sulfonyl chloride stretch at 1360–1380 cm⁻¹ and S=O asymmetric stretch at 1170–1190 cm⁻¹ .

- Contradictions in Data :

- Some protocols report THF as optimal for synthesis, while others prefer dichloromethane. Resolution: THF improves solubility of intermediates but may require longer reaction times .

Q. How can researchers mitigate challenges in scaling up synthesis without compromising yield?

- Scale-Up Strategies :

- Batch vs. Flow Chemistry : Transitioning from batch to continuous flow reactors reduces exothermic risks during chlorination steps.

- Catalysis : Use catalytic tetrabutylammonium iodide (0.1 eq) to accelerate nucleophilic substitution by 30% .

- Yield-Loss Analysis :

- Major loss occurs during purification (≈20% in column chromatography). Switch to recrystallization (hexane/ethyl acetate) for higher recovery (≈85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.